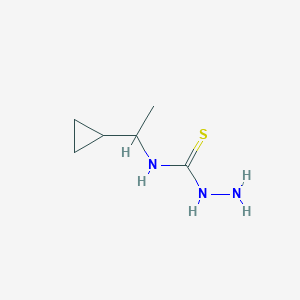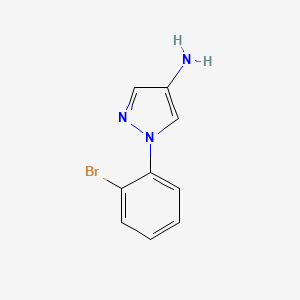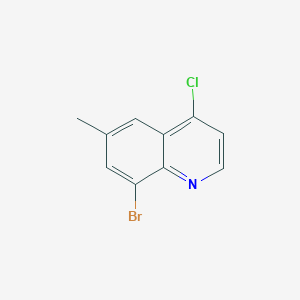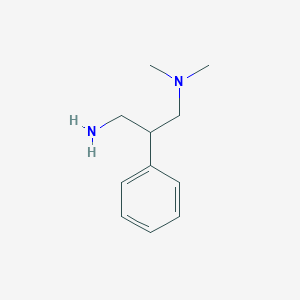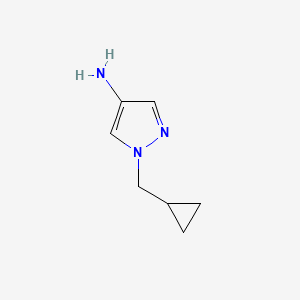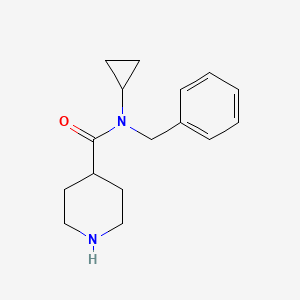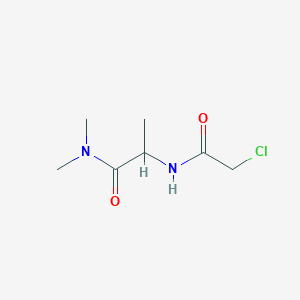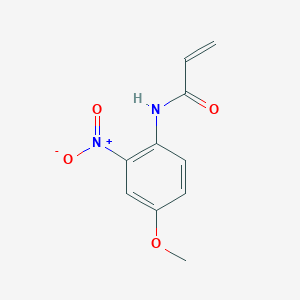
N-(4-甲氧基-2-硝基苯基)丙-2-烯酰胺
描述
Synthesis Analysis
A novel synthesis of entacapone , a catechol-O-methyltransferase (COMT) inhibitor, involves the transformation of the precursor 2-Cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl)prop-2-eneamide . Under mild conditions, amine-mediated demethylation occurs, leading to the formation of entacapone (E-isomer). This process selectively removes the methoxyl group adjacent to the nitro group, resulting in the desired compound. Similar demethylation reactions have been achieved with related substrates, including ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate and 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N-diethylprop-2-enamide .
Molecular Structure Analysis
The molecular structure of N-(4-methoxy-2-nitrophenyl)prop-2-enamide reveals a prop-2-enamide backbone with a substituted phenyl ring. The methoxy and nitro groups play crucial roles in its biological activity. Further studies have elucidated the isomeric forms, including the Z-isomer, a significant human metabolite of the E-isomer .
科学研究应用
我已经搜索了“N-(4-甲氧基-2-硝基苯基)丙-2-烯酰胺”的科学研究应用,但可用的信息有限。 该化合物在合成恩他卡朋,一种用于治疗帕金森病的儿茶酚-O-甲基转移酶(COMT)抑制剂时被提及 。然而,搜索结果中并没有提供关于六到八个独特应用的信息,这些信息按要求分为单独的部分。
作用机制
Target of Action
It’s structurally related to entacapone, a known inhibitor of the enzyme catechol-o-methyltransferase (comt) . Therefore, it’s possible that N-(4-methoxy-2-nitrophenyl)prop-2-enamide may also interact with COMT or similar enzymes.
Mode of Action
Based on its structural similarity to entacapone, it might inhibit comt, an enzyme that metabolizes certain neurotransmitters like dopamine . This inhibition could potentially increase the availability of these neurotransmitters in the brain.
Biochemical Pathways
If it acts similarly to entacapone, it could affect the metabolic pathways of neurotransmitters like dopamine, leading to increased levels of these neurotransmitters in the brain .
Result of Action
If it acts similarly to Entacapone, it could potentially increase the levels of certain neurotransmitters in the brain, which could have various effects depending on the specific neurotransmitter and its role in the brain .
生化分析
Biochemical Properties
N-(4-methoxy-2-nitrophenyl)prop-2-enamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been found to interact with histone deacetylase (HDAC), an enzyme involved in the regulation of gene expression through the removal of acetyl groups from histone proteins . The interaction between N-(4-methoxy-2-nitrophenyl)prop-2-enamide and HDAC results in the inhibition of HDAC activity, which can lead to changes in gene expression and cellular function.
Cellular Effects
N-(4-methoxy-2-nitrophenyl)prop-2-enamide has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of HDAC by N-(4-methoxy-2-nitrophenyl)prop-2-enamide can lead to the upregulation of genes involved in cell cycle regulation, apoptosis, and differentiation . This compound has also been observed to impact cellular metabolism by altering the expression of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of N-(4-methoxy-2-nitrophenyl)prop-2-enamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of HDAC, inhibiting its enzymatic activity and preventing the deacetylation of histone proteins . This inhibition leads to an accumulation of acetylated histones, resulting in changes in chromatin structure and gene expression. Additionally, N-(4-methoxy-2-nitrophenyl)prop-2-enamide may interact with other proteins and enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-methoxy-2-nitrophenyl)prop-2-enamide have been observed to change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that N-(4-methoxy-2-nitrophenyl)prop-2-enamide remains stable under certain conditions, but may degrade over time, leading to a decrease in its inhibitory effects on HDAC . Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular function.
Dosage Effects in Animal Models
The effects of N-(4-methoxy-2-nitrophenyl)prop-2-enamide vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit HDAC activity and modulate gene expression without causing significant toxicity . At higher doses, N-(4-methoxy-2-nitrophenyl)prop-2-enamide may exhibit toxic or adverse effects, including hepatotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
N-(4-methoxy-2-nitrophenyl)prop-2-enamide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation and elimination . The interaction of N-(4-methoxy-2-nitrophenyl)prop-2-enamide with these enzymes can affect metabolic flux and the levels of metabolites, potentially impacting cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of N-(4-methoxy-2-nitrophenyl)prop-2-enamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, N-(4-methoxy-2-nitrophenyl)prop-2-enamide can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary, depending on factors such as tissue type, blood flow, and the presence of transporters.
Subcellular Localization
N-(4-methoxy-2-nitrophenyl)prop-2-enamide exhibits specific subcellular localization, which can affect its activity and function. The compound has been found to localize in the nucleus, where it interacts with HDAC and other nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct N-(4-methoxy-2-nitrophenyl)prop-2-enamide to specific compartments or organelles. The subcellular localization of the compound is crucial for its inhibitory effects on HDAC and its overall impact on cellular function.
属性
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-3-10(13)11-8-5-4-7(16-2)6-9(8)12(14)15/h3-6H,1H2,2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVUTSFFBDUAPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



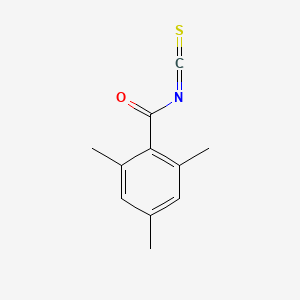
![4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B1371068.png)
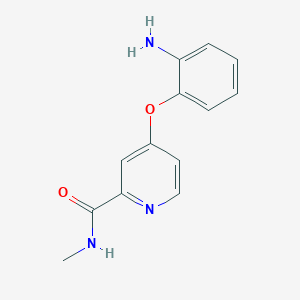
![7-Bromo-5-chlorobenzo[b]furan-3(2H)-one](/img/structure/B1371072.png)

![tert-butyl N-[1-(piperidin-4-yl)ethyl]carbamate](/img/structure/B1371076.png)
